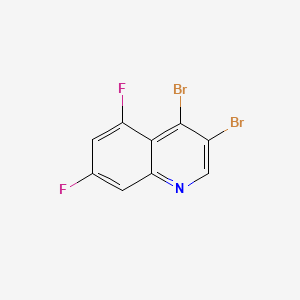
3,4-Dibromo-5,7-difluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5,7-difluoroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H3Br2F2N and its molecular weight is 322.935. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
3,4-Dibromo-5,7-difluoroquinoline has shown potential in various therapeutic areas due to its unique structural properties. Its applications can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of dibromoquinolines exhibit antimicrobial properties. For instance, studies have shown that certain quinoline derivatives can inhibit bacterial growth and possess antifungal activities. The introduction of bromine and fluorine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for developing new antimicrobial agents .
Anticancer Properties
Quinoline derivatives are known for their anticancer activities. This compound has been investigated for its ability to induce apoptosis in cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in various cancer cell lines . This property positions it as a promising candidate for further development as an anticancer drug.
Synthetic Methodologies
The synthesis of this compound is notable for its efficiency and regioselectivity. The compound can be synthesized through various methods, which are crucial for producing derivatives with specific biological activities.
Synthesis via Bromination
A common method involves the bromination of 4-hydroxyquinoline followed by conversion to the dibromo derivative using N-bromosuccinimide (NBS). This two-step process has been documented to yield the desired compound with high efficiency (up to 68% yield) and selectivity .
Coupling Reactions
The ability to perform regioselective coupling reactions with dibromoquinolines allows for the synthesis of a wide range of functionalized derivatives. These derivatives can be tailored for specific biological activities or material properties, expanding their applicability in both medicinal chemistry and materials science .
Case Studies and Research Findings
Several case studies highlight the practical applications of this compound:
属性
CAS 编号 |
1209722-56-4 |
|---|---|
分子式 |
C9H3Br2F2N |
分子量 |
322.935 |
IUPAC 名称 |
3,4-dibromo-5,7-difluoroquinoline |
InChI |
InChI=1S/C9H3Br2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H |
InChI 键 |
HVDUKMXVEQOHQX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1F)C(=C(C=N2)Br)Br)F |
同义词 |
3,4-Dibromo-5,7-difluoroquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















